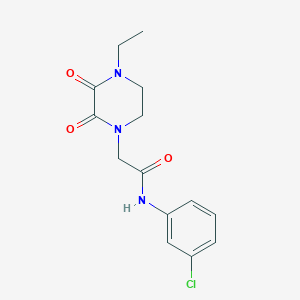
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, also known as N-CPEDPA, is a synthetic compound that has been studied for its potential applications in the field of medicinal and pharmaceutical sciences. N-CPEDPA is a derivative of the amino acid piperazine, and is composed of an amide, a chlorine, and an ethyl group. It has been studied for its ability to act as a chiral catalyst in the synthesis of pharmaceuticals, as well as its potential as an inhibitor of certain enzymes.
Mechanism of Action
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has been found to act as an inhibitor of both COX-2 and AChE. It is believed to bind to the active sites of these enzymes, preventing them from functioning properly. This inhibition of these enzymes leads to decreased inflammation and improved cognitive function, respectively.
Biochemical and Physiological Effects
The inhibition of COX-2 by this compound has been found to lead to decreased inflammation. This can be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, the inhibition of AChE by this compound has been found to lead to improved cognitive function. This can be beneficial in the treatment of cognitive disorders such as Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The use of N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable under various conditions. Additionally, it is relatively non-toxic and has low environmental impact. However, there are some limitations to its use. It is relatively expensive, and its effects on enzymes may not be as potent as other compounds.
Future Directions
The potential applications of N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide are numerous. Further research is needed to better understand its mechanism of action and its potential therapeutic effects. Additionally, further research is needed to explore its potential as a chiral catalyst for the synthesis of pharmaceuticals. Additionally, further research is needed to explore its potential as an inhibitor of other enzymes, as well as its potential uses in other fields such as agriculture and food science. Finally, further research is needed to explore the potential for this compound to be used in drug design and delivery systems.
Synthesis Methods
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can be synthesized by a variety of methods. One method involves the reaction of 3-chlorobenzoic acid with 4-ethyl-2,3-dioxopiperazine in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as the product. Another method involves the reaction of 3-chlorobenzoic acid with 4-ethyl-2,3-dioxopiperazine and an acid such as sulfuric acid. This reaction results in the formation of this compound and water as the products.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has been studied for its potential applications in the field of medicinal and pharmaceutical sciences. It has been found to act as a chiral catalyst in the synthesis of pharmaceuticals, as well as an inhibitor of certain enzymes. In particular, it has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. Additionally, it has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-2-17-6-7-18(14(21)13(17)20)9-12(19)16-11-5-3-4-10(15)8-11/h3-5,8H,2,6-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQJRZLNOKFAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507529.png)
![N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507543.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B6507546.png)

![N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507560.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6507568.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6507571.png)
![4-acetyl-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B6507578.png)
![4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6507582.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6507594.png)
![N-(4-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507600.png)
![N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507601.png)
![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide](/img/structure/B6507607.png)
![2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6507609.png)